![molecular formula C15H8F3NO3 B185585 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione CAS No. 5375-27-9](/img/structure/B185585.png)
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione, also known as TFPID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TFPID is a heterocyclic compound that contains a trifluoromethoxy group, which makes it highly reactive and versatile.
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione is not fully understood, but it is believed to involve the interaction of the trifluoromethoxy group with various biological molecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can ultimately affect cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione can have a wide range of biochemical and physiological effects, depending on the specific application. For example, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and modulate the activity of enzymes. Additionally, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has several advantages for use in laboratory experiments, including its high reactivity and versatility. However, there are also some limitations to its use, such as its potential toxicity and the complexity of its synthesis. Additionally, the reactivity of the trifluoromethoxy group can make it difficult to control the specific interactions of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione with biological molecules.
Direcciones Futuras
There are several future directions for research on 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in the field of organic electronics, and the exploration of its activity against specific types of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione and to identify potential side effects and toxicity.
Métodos De Síntesis
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione can be synthesized through several methods, including the reaction of 4-trifluoromethoxyaniline with phthalic anhydride in the presence of a catalyst, or by the reaction of 2-nitrobenzaldehyde with 4-trifluoromethoxyaniline followed by reduction of the nitro group. The synthesis of 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been extensively studied for its potential applications in various areas of scientific research. It has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has also shown promising results in the field of organic photovoltaics, where it has been used as an electron acceptor in bulk heterojunction solar cells. Additionally, 2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione has been studied for its potential applications in the field of medicinal chemistry, where it has shown activity against cancer cells and bacterial infections.
Propiedades
Número CAS |
5375-27-9 |
|---|---|
Nombre del producto |
2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione |
Fórmula molecular |
C15H8F3NO3 |
Peso molecular |
307.22 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)22-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H |
Clave InChI |
SPIFAQZETZNUOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



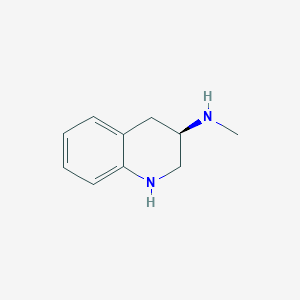
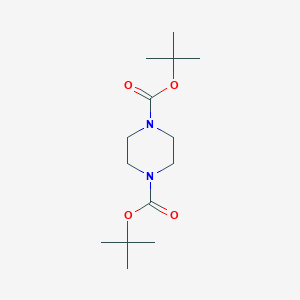
![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
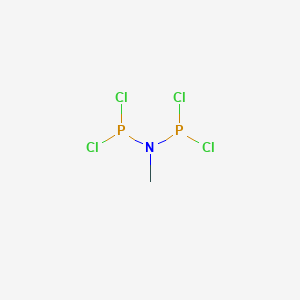
![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)
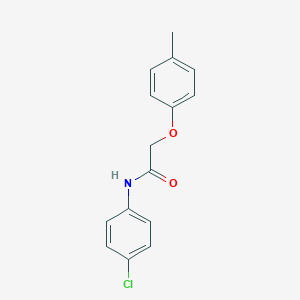
![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)
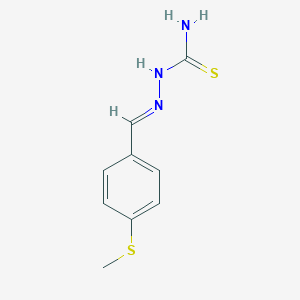
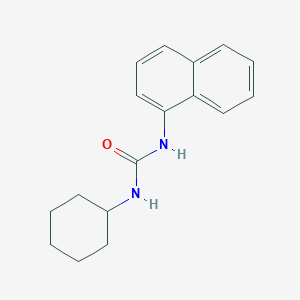
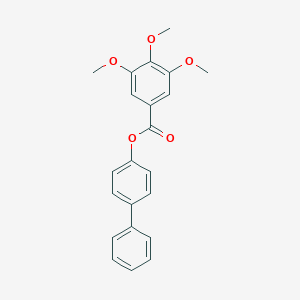

![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)

![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)